molecular formula C19H15ClN2O3S2 B2828259 2-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide CAS No. 895470-59-4

2-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide

Cat. No. B2828259
CAS RN: 895470-59-4
M. Wt: 418.91
InChI Key: XTVLPFDIGFMGPX-UHFFFAOYSA-N
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Description

2-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H15ClN2O3S2 and its molecular weight is 418.91. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

The synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including structures analogous to 2-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide, has demonstrated potential antitumor activity. In a study, these compounds were screened for their in vitro antitumor activity against approximately 60 human tumor cell lines derived from nine neoplastic diseases at the National Cancer Institute, USA. Compounds with significant anticancer activity were identified, indicating the promising application of such derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Molecular Structure Analysis

Another study focused on the molecular structure of a related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, revealing its crystal structure and intermolecular interactions. This analysis provided insights into the structural basis of the compound's biological activities, such as its potential to engage in specific interactions that could be exploited for drug design (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).

Photovoltaic Efficiency and Ligand Protein Interactions

The spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, closely related to the compound , have been carried out to analyze their photovoltaic efficiency and ligand-protein interactions. These compounds showed good light-harvesting efficiency and free energy of electron injection, suggesting their potential use in dye-sensitized solar cells (DSSCs). Moreover, molecular docking studies indicated strong binding affinity to Cyclooxygenase 1 (COX1), pointing to their potential therapeutic applications (Mary et al., 2020).

Synthesis of Derivatives for Biological Evaluation

Derivatives of benzothiazole and thiadiazole, sharing a core structure with 2-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide, have been synthesized and evaluated for their biological activities. These studies encompass the synthesis of compounds with potential anti-inflammatory, antimicrobial, and anticancer activities, demonstrating the versatility of this chemical framework in contributing to the development of new therapeutic agents (Yu et al., 2014).

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S2/c20-13-2-4-14(5-3-13)26-11-18(23)22-19-21-15(10-27-19)12-1-6-16-17(9-12)25-8-7-24-16/h1-6,9-10H,7-8,11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVLPFDIGFMGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide

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